molecular formula C18H13NO2 B5858762 Methyl 6-aminopyrene-2-carboxylate

Methyl 6-aminopyrene-2-carboxylate

Cat. No.: B5858762
M. Wt: 275.3 g/mol
InChI Key: CTGSLOHYWGHNCS-UHFFFAOYSA-N
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Description

Methyl 6-aminopyrene-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its crystalline structure, which can appear as colorless or slightly yellow crystals. It is soluble in alcohol and ether but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-aminopyrene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-pyridinecarboxamide with ammonia and methanol. The reaction typically requires the use of a catalyst and is conducted under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of 6-aminopyrene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed for several hours, and the product is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminopyrene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-aminopyrene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized as a catalyst in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of methyl 6-aminopyrene-2-carboxylate involves its interaction with specific molecular targets. It can act as a nucleophile, participating in substitution reactions. The amino group in the compound can form hydrogen bonds with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminopyridine-2-carboxylate
  • Methyl 2-amino-6-pyridinecarboxylate
  • 6-Aminopicolinic acid methyl ester

Uniqueness

Methyl 6-aminopyrene-2-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its solubility properties and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 6-aminopyrene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c1-21-18(20)13-8-11-3-2-10-5-7-15(19)14-6-4-12(9-13)16(11)17(10)14/h2-9H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSLOHYWGHNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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